

Pharmacological Profile of TAK-715

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Compound Focus: Tak-715

CAS No.: 303162-79-0

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The core inhibitory activity of **TAK-715** is summarized in the table below, which consolidates data from multiple scientific sources [1] [2] [3]:

Target	IC50 (Cell-free assay)	Selectivity (vs. p38 α)	Notes
p38 α	7.1 nM	--	Primary target; 28-fold more selective for p38 α over p38 β [2].
p38 β	200 nM	28-fold less potent	--
p38 γ	>10 μ M	>1,400-fold less potent	No significant inhibition [1] [2].
p38 δ	>10 μ M	>1,400-fold less potent	No significant inhibition [1] [2].
Casein Kinase I (CKI δ/ϵ)	Inhibits	--	Regulates Wnt/ β -catenin signaling; represents an important off-target activity [1].
Other Kinases (JNK1, ERK1, etc.)	>10 μ M	>1,400-fold less potent	No inhibition against JNK1, ERK1, IKK β , MEKK1, or TAK1 [1] [2].

Key characteristics of **TAK-715** from these studies include:

- **Orally Active:** Shows good oral bioavailability in animal models [1] [2].
- **Anti-inflammatory Effects:** Demonstrates significant efficacy in a rat model of adjuvant-induced arthritis [1].

Experimental Protocols for Key Findings

In Vitro Inhibition of TNF- α Release

This protocol measures the cellular potency of **TAK-715** [1] [2]:

- **Cell Line:** Use human monocytic **THP-1 cells**.
- **Stimulation:** Treat cells with **Lipopolysaccharide (LPS)** to induce inflammation.
- **TAK-715 Application:** Pre-treat cells with **TAK-715** before LPS stimulation.
- **Measurement:** Quantify the amount of **TNF- α** released into the culture medium. The reported half-maximal inhibitory concentration (IC50) for this process is **48 nM** [1] [2].

In Vivo Efficacy in Rat Arthritis Model

This protocol assesses the efficacy of **TAK-715** in a disease model [1] [2]:

- **Animal Model:** Use a **rat adjuvant-induced arthritis (AA) model**.
- **Dosing:** Administer **TAK-715** orally at doses of **3, 10, and 30 mg/kg**.
- **Key Measurement:** Measure the reduction in **secondary paw volume** as an indicator of anti-inflammatory effect. A single oral dose showed significant dose-dependent efficacy [1] [2].

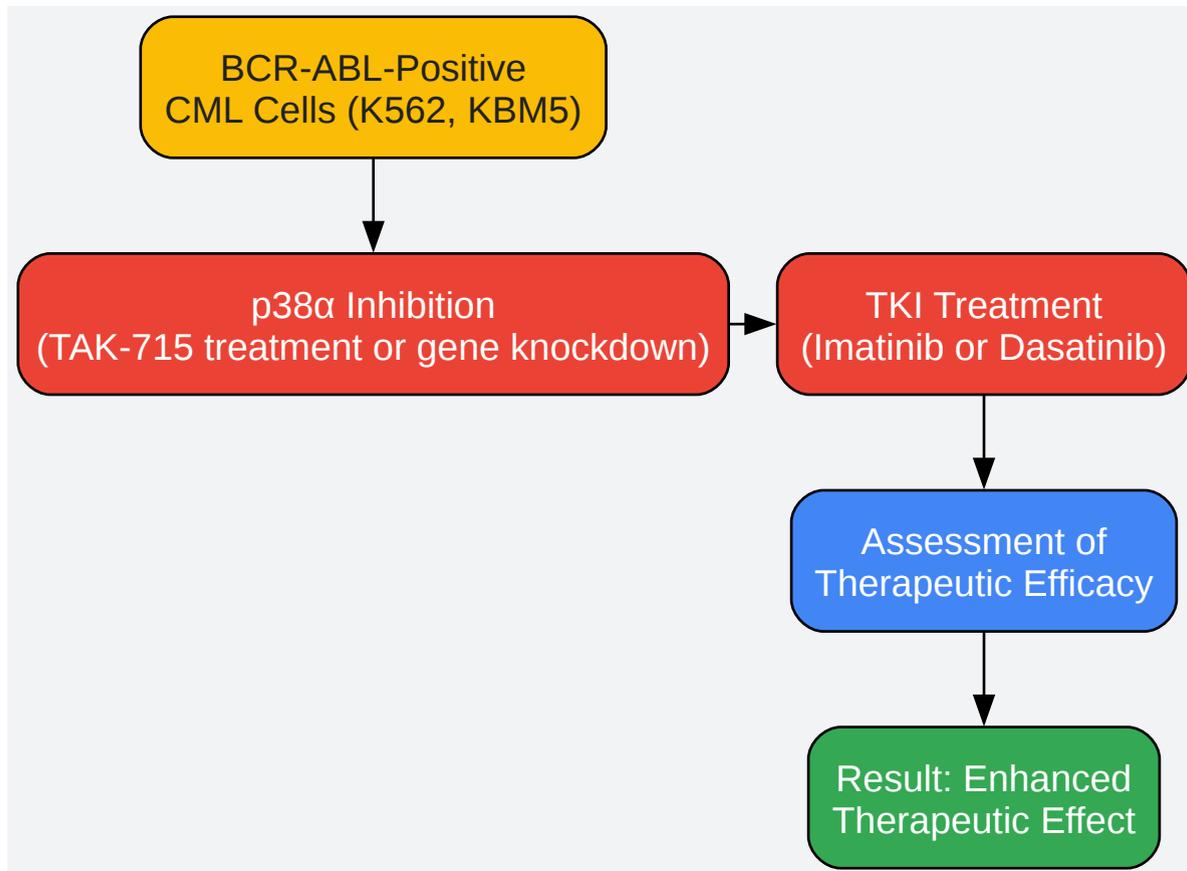
Sensitization of Leukemia Cells to TKIs

A 2021 study demonstrated the potential of **TAK-715** in combination therapy for Chronic Myeloid Leukemia (CML) [4] [5]:

- **Cell Lines:** Use **BCR-ABL-positive CML-derived cells (K562 and KBM5)**.
- **Inhibition of p38 α :** Treat cells with the specific p38 α inhibitor **TAK-715** (or use genetic knockdown).
- **Co-treatment:** Apply **TAK-715** alongside **BCR-ABL-targeting TKIs** like imatinib or dasatinib.
- **Outcome Assessment:** Evaluate combination therapy effects on:

- **Cell viability and growth suppression**
- **Apoptotic cell death** The study found that p38 α deficiency or inhibition by **TAK-715** sensitized CML cells to TKIs, enhancing therapeutic efficacy by approximately **2.5 to 3.0-fold** [4] [5].

The following diagram illustrates the experimental workflow and logical relationships in this combination therapy study:



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*Experimental workflow for **TAK-715** combination therapy in CML.*

Drug Development Status

TAK-715 has reached **Phase 2 clinical trials** for the treatment of **Rheumatoid Arthritis** [2] [6]. Its current status is classified as "investigational," meaning it is not an approved drug but remains available for research and potential repurposing [6].

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